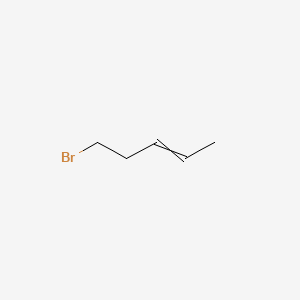![molecular formula C14H16F4N2O4 B15061161 Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is a synthetic compound characterized by its unique spirocyclic structure. The compound features two 6,6-difluoro-1-azaspiro[3.3]heptane units connected by an oxalate linker. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate typically involves the following steps:
Formation of 6,6-difluoro-1-azaspiro[3.3]heptane: This is achieved through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams.
Oxalate Linker Formation: The 6,6-difluoro-1-azaspiro[3.3]heptane units are then reacted with oxalyl chloride in the presence of a base to form the oxalate linker, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise temperature control, use of high-purity reagents, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the spirocyclic units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is unique due to its dual spirocyclic units connected by an oxalate linker, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C14H16F4N2O4 |
|---|---|
Peso molecular |
352.28 g/mol |
Nombre IUPAC |
bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate |
InChI |
InChI=1S/C14H16F4N2O4/c15-13(16)5-11(6-13)1-3-19(11)23-9(21)10(22)24-20-4-2-12(20)7-14(17,18)8-12/h1-8H2 |
Clave InChI |
IXSCXYZHAUNAJC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C12CC(C2)(F)F)OC(=O)C(=O)ON3CCC34CC(C4)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


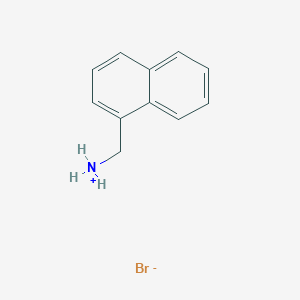
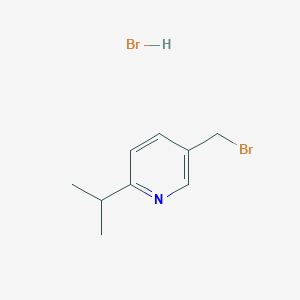
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
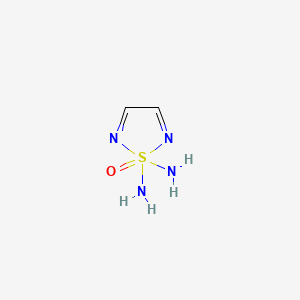
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
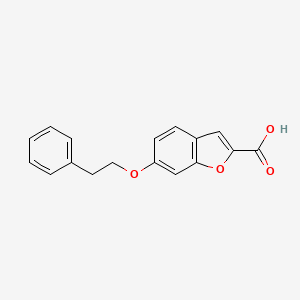
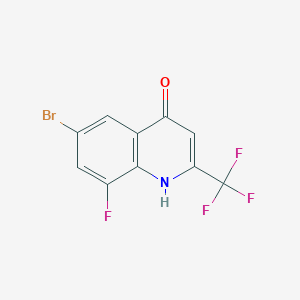


![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
